Ethyl 2-quinoxalinecarboxylate
Description
Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemical Research
The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a structure of immense interest in modern chemical research. ijpsjournal.combenthamdirect.com Quinoxalines are recognized as "privileged scaffolds" in medicinal chemistry, meaning they can bind to various biological targets, which makes them a versatile foundation for drug discovery. nih.govmdpi.com Their structural similarity to other important molecules like quinoline (B57606), naphthalene, and benzothiophene (B83047) further enhances their value. ijpsjournal.com
The significance of quinoxaline derivatives spans multiple fields. In medicinal chemistry, they are investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. ijpsjournal.commdpi.comresearchgate.net The nitrogen atoms in the pyrazine ring are crucial as they can stabilize ion radical species and participate in hydrogen bonding, which is vital for interacting with biological macromolecules. ijpsjournal.com Beyond medicine, quinoxaline derivatives are also important in materials science, where they are used in the development of dyes, fluorescent materials, and electroluminescent materials. researchgate.net
Historical Context and Evolution of Quinoxaline Research
The study of quinoxalines dates back to the 19th century. The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg, who achieved this through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This classic method remains a fundamental approach in quinoxaline synthesis. benthamdirect.com
Over the last few decades, research into quinoxaline synthesis has evolved significantly. pulsus.com Early methods often required harsh conditions, such as high temperatures and strong acid catalysts. benthamdirect.com Modern synthetic chemistry has introduced numerous advanced and direct methods that focus on efficiency, functional group tolerance, and the use of selective catalysts. pulsus.com This evolution includes the development of "green chemistry" pathways, which utilize more environmentally benign reagents and conditions, such as using water as a solvent or employing reusable catalysts to minimize waste and improve yields. ijpsjournal.com The continuous scientific effort has led to the creation of a vast library of quinoxaline derivatives, each with potentially unique properties and applications. mdpi.com
Overview of Research Trajectories for Quinoxaline Esters
Research into quinoxaline esters, such as Ethyl 2-quinoxalinecarboxylate, represents a significant trajectory in the field. These esters are often key intermediates in the synthesis of more complex molecules. For instance, the ester group can be readily converted into other functional groups like amides, hydrazides, and carboxylic acids, providing a gateway to a wide range of derivatives.
One major research focus is the biological activity of these esters and their derivatives. For example, esters of quinoxaline-2-carboxylic acid have been identified as potential prodrugs with significant antitubercular activity. nih.gov Specifically, quinoxaline-2-carboxylate derivatives have shown high activity against Mycobacterium tuberculosis. mdpi.com The 1,4-dioxide derivatives of quinoxaline esters are another prominent area of investigation, exhibiting a broad spectrum of biological properties, including antibacterial, antitumor, and antiparasitic activities. mdpi.commdpi.com
Furthermore, the synthesis of novel quinoxaline-2-carboxamides from quinoxaline-2-carboxylic acid (which can be obtained from its ethyl ester) is an active area of research for developing new therapeutic agents, such as inhibitors for specific enzymes involved in disease pathways. nih.gov These research efforts highlight the role of this compound and related esters as foundational molecules for creating diverse and biologically active compounds. wisdomlib.org
Chemical Compound Information
Properties of this compound
| Property | Value |
| CAS Number | 7065-23-8 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Note: Specific physical properties like melting and boiling points are not consistently reported in the surveyed academic literature.
Structure
2D Structure
Properties
IUPAC Name |
ethyl quinoxaline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMKSGSOBKQGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7065-23-8 | |
| Record name | Ethyl 2-quinoxalinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for Ethyl 2 Quinoxalinecarboxylate and Analogues
Classical and Established Synthetic Routes
Traditional methods for the synthesis of ethyl 2-quinoxalinecarboxylate have been well-established and are still widely employed. These routes typically involve cyclocondensation reactions, derivatization from carboxylic acid precursors, and intramolecular cyclization strategies.
Cyclocondensation Reactions of Aromatic Diamines with Dicarbonyl Compounds
The most common and direct approach to the quinoxaline (B1680401) core is the cyclocondensation of an aromatic diamine, typically o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. sapub.orgnih.govresearchgate.net For the synthesis of this compound, the corresponding α-keto ester, ethyl 2-oxo-3-phenylpropanoate, can be utilized. This reaction is often catalyzed by acids and proceeds readily to form the bicyclic quinoxaline ring system. sapub.orgresearchgate.net Various catalysts have been employed to improve the efficiency and yield of this condensation, including copper sulfate (B86663) pentahydrate and various Brønsted and Lewis acids. researchgate.net The reaction is versatile and allows for the synthesis of a wide range of substituted quinoxaline derivatives by simply varying the substituents on the aromatic diamine and the dicarbonyl component. sapub.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| o-Phenylenediamine | Ethyl 2-oxo-3-phenylpropanoate | Acid catalyst | Ethyl 2-phenylquinoxaline-3-carboxylate | sapub.org |
| Substituted o-phenylenediamines | Various α-keto esters | Various catalysts | Substituted ethyl 2-quinoxalinecarboxylates | nih.govresearchgate.net |
Derivatization from Quinoxaline-2-carboxylic Acid Precursors
Another established route involves the esterification of quinoxaline-2-carboxylic acid. lookchem.com This precursor can be synthesized through several methods, including the oxidation of 2-methylquinoxaline (B147225). The subsequent esterification with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, yields this compound. unina.it This method is particularly useful when quinoxaline-2-carboxylic acid is readily available or easily prepared. One specific method describes the synthesis of this compound from the reaction of ethanol with 2-quinoxalinecarboxylic acid, often requiring a catalyst and controlled temperature to optimize the product yield.
| Starting Material | Reagent | Product | Reference |
| Quinoxaline-2-carboxylic acid | Ethanol, Acid catalyst | This compound | lookchem.com |
| Quinoxaline-2-carbonyl chloride | Ethanol | This compound | lookchem.com |
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions represent another strategy for the formation of the quinoxaline ring system. These methods typically involve the cyclization of a suitably substituted precursor, where the formation of the second ring of the bicyclic system occurs within a single molecule. A notable example is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a cyclic β-keto ester. libretexts.org While not a direct synthesis of this compound itself, analogous intramolecular cyclizations can be envisioned for appropriately designed precursors to form the dihydropyrazine (B8608421) ring of the quinoxaline system. For instance, a precursor containing both an amino group and an ester functionality on an N-substituted aniline (B41778) could potentially undergo intramolecular cyclization to form a dihydroquinoxalinone, which could then be further derivatized. nih.gov
Advanced and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. univpancasila.ac.id This has led to the exploration of microwave-assisted synthesis and solvent-free reaction conditions for the preparation of quinoxaline derivatives, including this compound.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. udayton.educonicet.gov.ar The synthesis of quinoxaline derivatives, including this compound analogues, has been successfully achieved using microwave irradiation. sapub.orgnih.gov For example, the condensation of o-phenylenediamines with α-dicarbonyl compounds can be carried out efficiently under microwave irradiation, often in the absence of a solvent or using a green solvent like ethanol. udayton.edusapub.org This methodology offers significant advantages in terms of reduced energy consumption and waste generation. udayton.edu Studies have shown that microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. jetir.org
| Reaction Type | Conditions | Advantages | Reference |
| Condensation of o-phenylenediamines and α-dicarbonyls | Microwave irradiation | Shorter reaction times, higher yields, reduced solvent use | udayton.edusapub.org |
| Cyclization of aminomethylenemalonate intermediates | Microwave irradiation | Fast and clean approach | conicet.gov.ar |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a key aspect of green chemistry, as it minimizes the use and disposal of hazardous organic solvents. univpancasila.ac.idresearchgate.net The synthesis of quinoxaline derivatives has been successfully demonstrated under solvent-free conditions, often in conjunction with microwave irradiation or the use of solid-supported catalysts. udayton.edumdpi.com For instance, the reaction of o-phenylenediamine with an α-keto ester can be performed by grinding the reactants together, sometimes with a catalytic amount of a solid acid. mdpi.com This approach not only reduces environmental impact but can also simplify the work-up procedure, as the product can often be isolated by simple filtration or recrystallization. scirp.org
| Reaction Type | Conditions | Advantages | Reference |
| Condensation of aromatic diamines and dicarbonyls | Grinding/Solid-supported catalyst | Reduced waste, simplified work-up | mdpi.com |
| Hantzsch-type reaction | Solvent-free, catalyst | High yields, easy work-up, short reaction time | scirp.org |
Green Chemistry Principles in Quinoxaline Ester Synthesis
The synthesis of quinoxaline derivatives, including this compound, has traditionally involved methods that use hazardous solvents, high energy consumption, and generate significant chemical waste. ijirt.org The adoption of green chemistry principles aims to mitigate these environmental impacts by designing more sustainable and efficient synthetic pathways. ijirt.orgekb.eg These principles focus on waste minimization, high atom economy, the use of safer solvents and reagents, and energy efficiency. ijirt.org
Key green strategies that have been successfully applied to quinoxaline synthesis include:
Use of Green Solvents: Traditional syntheses often employ hazardous organic solvents. ijirt.org Modern approaches prioritize the use of environmentally benign solvents such as water, ethanol, and polyethylene (B3416737) glycol (PEG), or even solvent-free conditions. ekb.egbenthamdirect.comtuwien.atripublication.com Water is particularly advantageous due to its non-toxic and inexpensive nature. researchgate.netresearchgate.net Solvent-free "grinding" methods have also proven effective for producing quinoxaline-2,3-diones with excellent atom economy. researchgate.netias.ac.in
Alternative Energy Sources: To improve energy efficiency and reduce reaction times, techniques like microwave and ultrasonic irradiation have been implemented. ijirt.orgbenthamdirect.com Ultrasound-assisted synthesis, for instance, offers a clean, efficient method for the oxidative cyclization of o-phenylenediamine and α-bromo ketones, often leading to high yields under mild conditions. Researchers at TU Wien developed a method using superheated water in a microwave reactor, which eliminates the need for any catalyst or organic solvent. tuwien.at
Recyclable and Benign Catalysts: The move away from stoichiometric reagents to catalytic ones is a cornerstone of green chemistry. The development of recyclable heterogeneous catalysts, such as zeolites, polymers, and various nanocatalysts, has been a focus. benthamdirect.combenthamdirect.com These catalysts are easily separated from the reaction mixture, minimizing waste and allowing for their reuse. researchgate.net
The integration of these principles not only reduces the environmental footprint of quinoxaline synthesis but also often leads to higher yields, greater selectivity, and simpler work-up procedures. ijirt.orgijirt.org
Biocatalytic Synthesis Routes
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. This approach is increasingly being applied to the synthesis of quinoxaline derivatives and their precursors.
A significant example is the biocatalytic oxidation of 2-methylquinoxaline to produce 2-quinoxalinecarboxylic acid, the direct precursor to this compound. acs.orgresearchgate.net Research has detailed a microbial process utilizing the fungus Absidia repens and the bacterium Pseudomonas putida for this transformation. acs.org While the A. repens bioconversion was successfully scaled to produce kilograms of the acid, its low product concentration (around 1 g/L) made it less suitable for further industrial scale-up. acs.org In contrast, the process using Pseudomonas putida achieved a much higher product concentration and an 86% in situ yield at the 8-L scale, representing a more viable route. acs.org This one-pot bioconversion offers a safer alternative to multi-step chemical syntheses that may involve hazardous intermediates. acs.org
Other biocatalytic strategies relevant to quinoxaline synthesis include:
Enzymatic Reductions: The biotransformation capabilities of organisms like Daucus carota (carrot) have been used for the asymmetric reduction of various ketones, including those that could lead to chiral quinoxaline alcohols. nih.gov
Enzyme Systems for Carboxylic Acid Reduction: One-pot chemoenzymatic systems have been developed that can reduce N-heteroaromatic carboxylates, including quinoxaline-2-carboxylic acid, to their corresponding alcohols. rsc.org
General Biocatalysis: The synthesis of quinoxalinone derivatives has been achieved through biocatalysis involving the reaction of o-phenylenediamines with α-ketoacids, showcasing the versatility of enzymatic methods. sapub.org
These biocatalytic routes offer high selectivity and operate under green conditions, presenting a powerful alternative to traditional chemical methods.
Chemo- and Regioselective Synthesis of Substituted this compound Derivatives
Achieving chemo- and regioselectivity is crucial when synthesizing complex substituted quinoxaline derivatives, as it allows for the precise installation of functional groups at specific positions on the heterocyclic core. This control is vital for creating analogues of this compound with tailored properties.
A key strategy for regioselective synthesis involves the use of pre-functionalized quinoxalines that direct subsequent reactions to a specific site. For example, a novel and highly regioselective route to unsymmetrical 2,3-substituted quinoxalines has been developed starting from α-nitroketene N,S-anilinoacetals. acs.org This method produces 3-chloro-2-(methylthio)quinoxalines, where the two different substituents at the 2- and 3-positions exhibit distinct reactivity. Studies have shown that nucleophilic substitution reactions on these compounds preferentially occur at the 3-position, displacing the chloro group while leaving the 2-methylthio group intact. acs.org This selective reactivity provides a powerful handle for introducing a wide variety of substituents at the C3 position.
Other notable examples of selective synthesis include:
Selective Substitution on Dichloroquinoxalines: The reaction of 2,3-dichloroquinoxaline (B139996) with nucleophiles can be controlled to achieve selective substitution, although mixtures of regioisomers are a common challenge. acs.org
Pyrazolylquinoxaline Synthesis: An efficient and regioselective synthesis of 1-(3′-substituted quinoxalin-2′-yl)-pyrazoles has been accomplished by reacting 2-chloro-3-substituted quinoxalines with pyrazoles in the presence of sodium hydride, yielding the desired regioisomer in excellent yields. researchgate.nettandfonline.com
Tandem Reactions: Lewis acid-catalyzed tandem processes, such as modified Pictet-Spengler reactions, have been used for the selective synthesis of fused quinoxaline systems like indolo- and pyrrolo[1,2-a]quinoxalines. researchgate.net
Iodine-Mediated C-H Functionalization: An I2-mediated approach allows for the site-selective synthesis of p-amino-substituted unsymmetrical quinoxalines from sulfoxonium ylides and o-phenylenediamines. bohrium.com
These methodologies demonstrate the importance of controlling reaction conditions and substrate design to achieve the desired chemo- and regioselectivity in the synthesis of complex quinoxaline structures.
Catalytic Systems in Quinoxaline Ester Formation
Catalysis is fundamental to the modern synthesis of quinoxalines and their esters, offering pathways that are more efficient, selective, and environmentally benign than traditional stoichiometric methods. ijirt.org A wide array of catalytic systems have been developed, both for the initial formation of the quinoxaline ring and for subsequent modifications, such as esterification or hydrogenation.
The most common method for forming the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govsapub.org While this reaction can proceed without a catalyst, numerous catalytic systems have been shown to improve yields, reduce reaction times, and allow for milder conditions. thieme-connect.com For the final esterification step, converting 2-quinoxalinecarboxylic acid to this compound, an acid catalyst is typically required to facilitate the reaction with ethanol. sigmaaldrich.com
Furthermore, the catalytic asymmetric hydrogenation of quinoxaline-2-carboxylates has been successfully achieved for the first time using iridium complexes modified with chiral phosphorus ligands, producing tetrahydroquinoxaline-2-carboxylates with high yields and enantiomeric excess. researchgate.netresearchgate.net A general method using an iridium-difluorphos catalyst is effective for a wide range of 2-alkyl- and 2-aryl-substituted quinoxalines. acs.org
The table below summarizes various catalytic systems employed in the synthesis of quinoxaline derivatives.
Table of Mentioned Compounds
Chemical Reactivity and Derivatization Studies of Ethyl 2 Quinoxalinecarboxylate
Functional Group Transformations and Modifications of the Ester Moiety
The ester functional group at the C-2 position of ethyl 2-quinoxalinecarboxylate is a primary site for chemical modification. Standard ester transformations can be applied to introduce new functional groups, thereby creating valuable intermediates for further synthesis.
One of the most fundamental reactions is the conversion of the ester into other carbonyl derivatives. pressbooks.publibretexts.org These reactions typically proceed through nucleophilic acyl substitution, where the ethoxy group (-OEt) is replaced by another nucleophile. libretexts.org For instance, the ester can be converted into the corresponding carboxylic acid, quinoxaline-2-carboxylic acid, through hydrolysis. This acid is a crucial precursor for the synthesis of various derivatives, including amides and other esters. tandfonline.come-bookshelf.de The formation of amides is achieved by reacting quinoxaline-2-carboxylic acid with amines, often using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction. tandfonline.com
Another significant transformation is the reduction of the ester group. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol, yielding (quinoxalin-2-yl)methanol. This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org The resulting alcohol provides another synthetic handle for further derivatization.
The table below summarizes key transformations of the ester moiety.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | H₂O, H⁺ or OH⁻ | Quinoxaline-2-carboxylic acid | Hydrolysis |
| Quinoxaline-2-carboxylic acid | R-NH₂, EDCI, HOBt | Quinoxaline-2-carboxamide (B189723) | Amidation |
| This compound | LiAlH₄, then H₂O | (Quinoxalin-2-yl)methanol | Reduction |
| This compound | Hydrazine (B178648) Hydrate (B1144303) | Quinoxaline-2-carbohydrazide (B3053585) | Hydrazinolysis |
Reactions Involving the Quinoxaline (B1680401) Ring System
The quinoxaline ring, being an electron-deficient aromatic system, exhibits its own characteristic reactivity, which can be exploited to modify the core structure of the molecule.
The quinoxaline nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. However, under forcing conditions, reactions such as nitration can occur. sapub.org When electrophilic attack does happen, it preferentially occurs on the benzene (B151609) ring portion of the heterocycle. bhu.ac.in
Conversely, the electron-deficient nature of the pyrazine (B50134) ring makes the quinoxaline system susceptible to nucleophilic substitution reactions. ksu.edu.sa Halogenated quinoxaline derivatives, for example, can undergo nucleophilic displacement of the halide. ksu.edu.sa While this compound itself does not have a suitable leaving group on the ring for direct substitution, its derivatives can be functionalized this way. For instance, 2-chloro-3-methyl quinoxaline can react with nucleophiles like 4-hydroxy benzaldehyde (B42025) or 4-amino phenol (B47542) to yield ether or amine-linked derivatives, respectively. mdpi.com
Both the quinoxaline ring and its substituents can undergo oxidation and reduction. libretexts.org The oxidation of a 1,4-dihydroquinoxaline derivative using an oxidizing agent like DMSO can lead to the formation of the aromatic quinoxalin-2(1H)-one system. sapub.org The conversion of an alcohol to a ketone or an aldehyde to a carboxylic acid are common oxidative transformations seen in quinoxaline chemistry. ucr.edu
Reduction of the quinoxaline ring is also possible. Catalytic hydrogenation, for example, can reduce the pyrazine ring to yield tetrahydroquinoxaline derivatives. sapub.org Reductive cyclization is a key strategy where a nitro group on a phenyl ring attached to an amide side chain is reduced, leading to the formation of a new heterocyclic ring, such as in the synthesis of quinoxalinones. sapub.org
This compound and its derivatives are excellent precursors for constructing more complex, fused heterocyclic systems. univpancasila.ac.id These reactions often involve the functional groups at the 2 and 3 positions of the quinoxaline ring.
One notable example is the Pictet-Spengler reaction, where a 1-(2-aminophenyl)pyrrole undergoes acid-catalyzed cyclization with an aldehyde to form a pyrrolo[1,2-a]quinoxaline. mdpi.com Another approach involves the 1,3-dipolar cycloaddition of N-alkylated quinoxaline-2-thione derivatives to create spiro[thiadiazoline-quinoxaline] compounds. mdpi.com
Furthermore, intermediates derived from this compound can be used to build fused rings. The hydrazide formed from hydrazinolysis can be cyclized with various reagents. For example, reaction with carbon disulfide followed by alkylation and further cyclization can lead to the formation of triazolo[4,3-a]quinoxalines.
The following table highlights some cyclization reactions starting from quinoxaline precursors.
| Quinoxaline Precursor | Reagent(s) | Fused Heterocyclic Product |
| 1-(2-Aminophenyl)pyrroles | Substituted Aldehyde, Acetic Acid | 4-Aryl-substituted pyrrolo[1,2-a]quinoxalines |
| N-Alkyl quinoxaline-2-thione | Dipolarophile | Spiro[thiadiazoline-quinoxaline] derivatives |
| Quinoxaline-2-carbohydrazide | CS₂, KOH, then alkyl halide, then cyclization | Substituted s-triazolo[4,3-a]quinoxalines |
Formation of Quinoxaline N-Oxides and Their Reactivity
The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. The resulting quinoxaline N-oxides, particularly quinoxaline-1,4-dioxides, are an important class of compounds with distinct reactivity. e-bookshelf.desut.ac.th The Beirut reaction is a common method for synthesizing quinoxaline-1,4-dioxides, which involves the condensation of a benzofuroxan (B160326) with a β-keto ester. sbq.org.br This reaction can be used to synthesize derivatives like ethyl 3-phenylquinoxaline-2-carboxylate 1,4-dioxide. sbq.org.br
Quinoxaline N-oxides exhibit unique chemical properties. They can undergo deoxygenation reactions to revert to the parent quinoxaline. e-bookshelf.de More interestingly, the N-oxide functional groups can influence the reactivity of other parts of the molecule. For example, attempts to perform hydrazinolysis on ethyl 3-phenylquinoxaline-2-carboxylate 1,4-dioxide did not yield the expected hydrazide; instead, deoxygenation and other rearrangements were observed. sbq.org.br The N-oxide groups activate the ring for certain nucleophilic attacks and can participate in rearrangements and cyclization reactions.
Hydrazinolysis and Condensation Reactions of Derived Intermediates
A key and highly useful reaction of this compound is its hydrazinolysis. sapub.org Treatment of the ester with hydrazine hydrate effectively replaces the ethoxy group with a hydrazinyl group (-NHNH₂), yielding quinoxaline-2-carbohydrazide. sapub.org This transformation is typically efficient and provides a crucial intermediate for further elaboration. mdpi.com
The resulting quinoxaline-2-carbohydrazide is a versatile building block. The terminal amino group of the hydrazide is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. sapub.org These hydrazones are not just simple derivatives; they are often precursors for the synthesis of a variety of heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, through subsequent cyclization reactions. orgchemres.org For example, the condensation of (3-methyl-2-oxo-2H-quinoxalin-1-yl)acetic acid hydrazide with an aldehyde yields a hydrazone derivative, which itself can be a biologically active molecule. sapub.org
Applications in Medicinal Chemistry and Biological Activity
Structure-Activity Relationship (SAR) Studies of Ethyl 2-quinoxalinecarboxylate Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying key structural features responsible for their biological activity. For quinoxaline (B1680401) derivatives, SAR analyses have provided valuable insights into the modifications that enhance their efficacy.
The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline core. mdpi.com Studies have shown that the introduction of an aliphatic linker at the third position of the quinoxaline ring is essential for anticancer activity, whereas an N-linker can decrease it. mdpi.com Furthermore, the type of substituent plays a critical role; electron-donating groups, such as methoxy (B1213986) (OCH₃), tend to increase anticancer activity, while electron-withdrawing groups like fluorine (F) or chlorine (Cl) often diminish it. mdpi.com For instance, in a series of quinoxaline derivatives with a triazole ring, compounds with an aliphatic linker at the C-3 position of the quinoxaline nucleus showed potent activity against leukemia cell lines. mdpi.com
In the context of developing inhibitors for aldose reductase, a target for diabetes complications, a series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were synthesized. nih.gov These studies revealed that specific substitutions on the benzyl (B1604629) and quinoxaline rings led to compounds with potent and selective inhibitory activity, with IC₅₀ values in the low nanomolar to micromolar range. nih.gov Similarly, research aimed at improving the oral bioavailability and potency of a quinoxaline analog as an NFκB inhibitor for pancreatic cancer led to the identification of a novel quinoxaline urea (B33335) analog. nih.gov This new analog was found to be approximately 2.5-fold more potent in TNFα-induced NFκB inhibition and 4-fold more potent in inhibiting pancreatic cancer cell growth compared to the parent compound. nih.gov
The linker between the quinoxaline core and other moieties also affects activity. In a series of N-phenyl- and N-benzyl quinoxaline-2-carboxamides, extending the linker length from a direct amide bond to a methylene (B1212753) (-CH₂-) bridge was investigated. nih.gov The majority of the most active compounds against Mycobacterium tuberculosis belonged to the N-benzyl group, indicating the importance of the linker and the terminal group. nih.gov
Broad Spectrum of Biological Activities
Derivatives of this compound have demonstrated a wide range of biological effects, establishing the quinoxaline scaffold as a versatile core for drug development. researchgate.netmdpi.com These activities include potent anticancer, antiproliferative, and antimicrobial properties. mdpi.comcore.ac.uk
Quinoxaline derivatives are recognized for their significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. core.ac.uknih.gov
Numerous studies have documented the cytotoxic effects of quinoxaline derivatives against a panel of human cancer cell lines. For example, a series of 2-oxo-3-phenylquinoxaline derivatives were evaluated for their anticancer activity on colorectal cancer (HCT-116) cells. nih.gov Among these, ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate and another derivative (compound 7j) showed significant reductions in cell viability, with IC₅₀ values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL, respectively. nih.gov
In another study, four quinoxaline compounds were tested against liver cancer (HepG2) and prostate cancer (PC-3) cells. tandfonline.com Two of the compounds (III and IV) exhibited the most potent anti-proliferative effects against PC-3 cells, with IC₅₀ values of 4.11 µM and 2.11 µM, respectively. tandfonline.com Further investigations into N-allyl quinoxalinecarboxamides identified 22 active compounds with inhibitory action against HCT-116 cells, showing IC₅₀ values ranging from 0.11 mg/mL to 0.78 mg/mL. rsc.org
The table below summarizes the cytotoxic activity of various quinoxaline derivatives against different human cancer cell lines.
| Compound/Derivative Class | Cell Line | IC₅₀ Value | Reference |
| Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate | HCT-116 (Colon) | 28.85 µg/mL | nih.gov |
| Quinoxaline Derivative 7j | HCT-116 (Colon) | 26.75 µg/mL | nih.gov |
| Quinoxaline Derivative III | PC-3 (Prostate) | 4.11 µM | tandfonline.com |
| Quinoxaline Derivative IV | PC-3 (Prostate) | 2.11 µM | tandfonline.com |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric) | 0.073 µM | nih.gov |
| 3-(Methylquinoxalin-2-yl)amino Derivative VIIIc | HCT-116 (Colon) | 2.5 µM | nih.gov |
| 3-(Methylquinoxalin-2-yl)amino Derivative VIIIc | MCF-7 (Breast) | 9 µM | nih.gov |
| 3-(Chloroquinoxalin-2-yl)amino Derivative XVa | HCT-116 (Colon) | 4.4 µM | nih.gov |
| Ethyl Gallate Quinoxaline (G-A1) | HL-60 (Leukemia) | 9.55 µmol L⁻¹ | researchgate.net |
| Ethyl Gallate Quinoxaline (G-A1) | HCT116 (Colon) | 16.67 µmol L⁻¹ | researchgate.net |
| Ethyl Gallate Quinoxaline (G-A1) | HepG2 (Liver) | 22.48 µmol L⁻¹ | researchgate.net |
| Ethyl Gallate Quinoxaline (G-A1) | MCF-7 (Breast) | 33.42 µmol L⁻¹ | researchgate.net |
The anticancer activity of quinoxaline derivatives is often mediated by the induction of apoptosis, or programmed cell death, in cancer cells. Mechanistic studies have revealed that these compounds can trigger apoptosis through multiple pathways.
For instance, treatment of HCT-116 cells with a potent 2-oxo-3-phenylquinoxaline derivative led to significant morphological changes, including nuclear disintegration and chromatin fragmentation, which are hallmarks of apoptosis. nih.gov In prostate cancer (PC-3) cells, active quinoxaline derivatives were found to arrest the cell cycle at the S phase and induce apoptosis. tandfonline.com Further investigation showed that this was associated with the upregulation of pro-apoptotic proteins like p53 and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. tandfonline.com The induction of caspase 3/7 activity is a common mechanism, as observed in pancreatic cancer cells treated with a quinoxaline urea analog. nih.gov Similarly, N-allyl quinoxalinecarboxamides were found to increase caspase 3 activity, leading to programmed cell death in HCT-116 cells. rsc.org These compounds were also noted to have no cytotoxic effects on normal, non-cancerous cells, highlighting their potential for selective cancer therapy. rsc.org
A significant area of research has focused on the development of quinoxaline derivatives for the treatment of leukemia. nih.govbohrium.com A series of new ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives were synthesized and evaluated against five different leukemia cell lines. nih.gov These compounds showed interesting cytotoxic potential, with some derivatives demonstrating high activity against leukemia cells but low activity against normal hematopoietic cells, indicating a high selectivity index. nih.gov
Another study focused on a new (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivative, which exhibited promising antileukemic properties against MV4-11 and Jurkat human leukemia cell lines, with IC₅₀ values of 1.7 µM and 3.0 µM, respectively. bohrium.commdpi.com This compound showed low cytotoxicity against the normal cell line HEK293, resulting in a favorable selectivity index towards the MV4-11 (18.35) and Jurkat (10.4) cell lines. mdpi.com
The table below presents the antileukemic activity of selected quinoxaline derivatives.
| Compound/Derivative Class | Leukemia Cell Line | IC₅₀ Value | Reference |
| Pyrroloquinoxaline derivative 3h | RPMI-8226 | 1.11 µM | researchgate.net |
| (E)-pyrrolo[1,2-a]quinoxalin-4-yl)... derivative JG1679 | MV4-11 | 1.7 µM | bohrium.commdpi.com |
| (E)-pyrrolo[1,2-a]quinoxalin-4-yl)... derivative JG1679 | Jurkat | 3.0 µM | bohrium.commdpi.com |
| (E)-pyrrolo[1,2-a]quinoxalin-4-yl)... derivative JG1679 | MOLM-14 | > 2.0 µM | bohrium.com |
| (E)-pyrrolo[1,2-a]quinoxalin-4-yl)... derivative JG1679 | K562 | > 50 µM | bohrium.commdpi.com |
| Pyrroloquinoxaline inhibitor 9 | K562 | 8-31 µM | mdpi.com |
| Pyrroloquinoxaline inhibitor 9 | U937 | 8-31 µM | mdpi.com |
| Pyrroloquinoxaline inhibitor 9 | HL60 | 8-31 µM | mdpi.com |
Quinoxaline derivatives possess a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. mdpi.comcore.ac.uksapub.org Their efficacy has been demonstrated against various pathogens, making them promising candidates for the development of new anti-infective agents. core.ac.uk
Substituted ethyl 2-(quinolin-4-yl)propanoates, which are structurally related to quinoxalines, have shown antimicrobial activities against a panel of microorganisms without specific Gram-specificity, suggesting potential for broad-spectrum use. mdpi.com While their mechanism is not fully understood, it is suggested to involve an intracellular target, as no membrane damage was observed. mdpi.com
Derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have shown high inhibitory activity against various pathogenic microorganisms and excellent activity against M. tuberculosis. nih.gov The mechanism of action for these compounds is often associated with the bio-reductive generation of free radicals that cause DNA damage. nih.gov One such derivative demonstrated high antimycobacterial activity (1.25 μg/mL against M. tuberculosis) with low in vivo toxicity in mice. nih.gov
The antifungal activity of quinoxaline derivatives has also been well-documented. core.ac.ukmdpi.com A series of quinoxalinylhydrazide derivatives showed notable antifungal activity, with many compounds exhibiting potent inhibition against R. solani. mdpi.com Other studies have reported activity against Candida albicans and Aspergillus niger. core.ac.uknih.gov The versatility of the quinoxaline scaffold allows for modifications that can yield compounds with significant antibacterial, antifungal, and antimycobacterial properties. core.ac.uknih.gov
Antimicrobial Efficacy
Antibacterial Spectrum and Potency
Quinoxaline derivatives are recognized for their broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial action of some quinoxaline-based molecules has been attributed to their ability to intercalate with DNA. While specific data for this compound is limited in the reviewed literature, related quinoxaline derivatives have shown notable potency. For instance, quinoxaline-5-carboxamide derivatives have been synthesized and screened against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, with some compounds exhibiting excellent activity. nih.gov The introduction of different substituents onto the quinoxaline nucleus significantly influences the antibacterial efficacy.
Antifungal Properties
The quinoxaline scaffold is also a source of potent antifungal agents. researchgate.net Research has demonstrated that derivatives of this heterocyclic system can be effective against various fungal pathogens. For example, novel quinoxaline-2-oxyacetate hydrazide derivatives have been evaluated for their in vitro antifungal activity against a panel of six plant-pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani. nih.gov Several of these compounds exhibited remarkable inhibitory activities, with some surpassing the efficacy of commercial fungicides. nih.gov One study on quinoxalinylhydrazide derivatives found that 29 of the synthesized compounds showed excellent antifungal activity against R. solani, with EC₅₀ values below 1.00 μg/mL. nih.gov While direct antifungal data for this compound was not prominent in the search results, the consistent antifungal activity of its close structural relatives highlights the potential of this chemical class.
Antituberculosis Activity
One of the most promising therapeutic avenues for this compound derivatives is in the treatment of tuberculosis (TB). The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs with novel mechanisms of action. researchgate.net Quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives, in particular, have demonstrated significant in vitro and in vivo efficacy.
Research has shown that these compounds are potent inhibitors of M. tuberculosis, including strains resistant to single-drug therapies. nih.gov This suggests a mode of action distinct from currently used antitubercular drugs. nih.gov The mechanism is believed to involve the bioreductive activation of the N-oxide groups, leading to the generation of free radicals that induce DNA damage in the mycobacteria. researchgate.net
One notable derivative, ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide, was found to be active in reducing bacterial counts in the lungs and spleens of infected mice following oral administration. nih.gov Furthermore, a study on new 3-methylquinoxaline 1,4-dioxides identified a compound with an ethoxycarbonyl group at the 2-position (Compound 4 ) as having high antimycobacterial activity, with a Minimum Inhibitory Concentration (MIC) of 1.25 μg/mL against M. tuberculosis. researchgate.net
| Compound/Derivative | Test Strain | Activity (MIC/EC₅₀) | Reference |
| Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide | Mycobacterium tuberculosis | Active in vivo (reduces CFU counts) | nih.gov |
| Compound 4 (an this compound 1,4-dioxide derivative) | M. tuberculosis AlRa | 1.25 µg/mL (MIC) | researchgate.net |
| Compound 4 (an this compound 1,4-dioxide derivative) | M. smegmatis mc² 155 | 4 µg/mL (MIC) | researchgate.net |
Antimalarial and Antiparasitic Applications
Parasitic diseases, including malaria and amoebiasis, represent a significant global health burden. The quinoxaline scaffold is a key component in the search for new antiparasitic agents. nih.gov The quinoxaline ring is considered a bioisostere of quinoline (B57606), the core structure of well-known antimalarial drugs. nih.gov
Derivatives of quinoxaline 1,4-di-N-oxide (QdNOs) have shown potent activity against various protozoan parasites. In a study evaluating ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxides, several compounds exhibited better antiamebic activity against Entamoeba histolytica trophozoites than the reference drug, metronidazole. nih.gov Of the 25 compounds tested, ten were more effective than metronidazole. nih.gov The most selective compounds demonstrated a significantly better safety profile when comparing their antiamebic activity to their cytotoxicity in Vero cells. nih.gov
In the context of malaria, while specific data on this compound is not extensively detailed, related structures have been investigated. For instance, a series of E-2-quinolinylbenzocycloalcanones, which share structural similarities, were prepared and evaluated for their ability to inhibit β-hematin formation, a crucial process in the malaria parasite's lifecycle. nih.gov
| Compound/Derivative | Target Organism | Activity (IC₅₀/SI) | Reference |
| T-017 (ethyl/methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivative) | Entamoeba histolytica | SI > 51.81 | nih.gov |
| T-014 (ethyl/methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivative) | Entamoeba histolytica | SI > 53.19 | nih.gov |
| T-001 (ethyl/methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivative) | Entamoeba histolytica | SI > 68.02 | nih.gov |
| T-016 (ethyl/methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivative) | Entamoeba histolytica | SI > 70.92 | nih.gov |
Antiviral Potentials
The emergence of drug-resistant viral strains necessitates the discovery of new antiviral agents. core.ac.uk The quinoxaline nucleus is a component of several compounds with demonstrated antiviral activity against a range of DNA and RNA viruses. nih.govresearchgate.net The antiviral efficacy of quinoxaline derivatives often depends on specific substitution patterns on the heterocyclic ring. core.ac.uk
For instance, research into novel quinoxaline derivatives for activity against Herpes Simplex Virus (HSV) has been conducted. core.ac.uk While many derivatives show weak activity, specific structural modifications can enhance their potency. researchgate.net A systematic review of quinoxaline derivatives as antiviral agents highlighted their potential against various viruses, including human cytomegalovirus (HCMV) and poxviruses. nih.gov In one study, certain triazole-quinoxaline derivatives showed potent activity against HCMV, with some compounds being more active than the standard drug ganciclovir. researchgate.net Another study identified an ethyl quinoxaline derivative, specifically ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate, as a starting point for the synthesis of new antiviral compounds. researchgate.net These findings suggest that the ethyl quinoxaline-2-carboxylate scaffold could be a valuable template for developing new antiviral therapies. nih.govresearchgate.net
Other Therapeutic Explorations
The global prevalence of diabetes mellitus has spurred the search for new and effective therapeutic agents. Quinoxaline derivatives have emerged as a class of compounds with potential antidiabetic activity. nih.gov One of the key mechanisms being explored is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones responsible for stimulating insulin (B600854) secretion. nih.gov By inhibiting DPP-4, these compounds can improve glucose control. nih.gov
While direct studies on this compound for antidiabetic applications are not widely reported, research on structurally related quinoxaline derivatives has shown promising results. For example, a series of novel compounds bearing a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were designed and evaluated as DPP-4 inhibitors. nih.gov Several of these compounds demonstrated potent and selective DPP-4 inhibition, highlighting the potential of the quinoxaline core in the development of new hypoglycemic agents. nih.gov Another approach in diabetes treatment is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. The ability of certain compounds to inhibit this enzyme can help in managing postprandial hyperglycemia. nih.gov
Anti-inflammatory and Analgesic Activity
The quinoxaline scaffold is a known pharmacophore with demonstrated anti-inflammatory and analgesic properties. researchgate.netbenthamdirect.com While direct studies on this compound are not extensively detailed, numerous derivatives synthesized from the quinoxaline nucleus have shown significant activity in preclinical models.
Research has shown that certain substituted quinoxaline derivatives possess potent anti-inflammatory activity, in some cases comparable to the standard drug indomethacin (B1671933), when evaluated in chronic inflammatory models. nih.gov Similarly, various quinoxaline derivatives have exhibited notable analgesic effects. For instance, in acetic acid-induced writhing tests in mice, several quinoxaline compounds demonstrated significant pain protection. researchgate.net
One study on aminoalcohol-based quinoxaline derivatives, DEQX and OAQX, found they reduced leukocyte migration and decreased levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov Both compounds also showed a peripheral analgesic effect, highlighting the potential of the quinoxaline core in modulating inflammatory and pain pathways. nih.gov The mechanisms underlying the anti-inflammatory action of quinoxaline derivatives are diverse, including the inhibition of key inflammatory modulators like cyclooxygenase (COX) and various cytokines. benthamdirect.com
Table 1: Selected Quinoxaline Derivatives and their Bioactivity
| Compound/Derivative | Biological Activity | Key Findings | Citations |
| Substituted Quinoxalines | Anti-inflammatory | Activity was equipotent to indomethacin in chronic models. | nih.gov |
| Quinoxaline Hydrazones | Analgesic | Revealed significant analgesic activity with up to 68.79% pain protection. | researchgate.net |
| DEQX and OAQX | Anti-inflammatory, Analgesic | Reduced leukocyte migration, decreased IL-1β and TNF-α levels, and showed peripheral analgesic effects. | nih.gov |
Neurological Activity (e.g., Antidepressant, Anxiolytic, Receptor Antagonism)
The quinoxaline framework has proven to be a valuable template for developing agents with significant neurological activity, particularly as antidepressants and anxiolytics. A key area of investigation has been the development of quinoxaline-based antagonists for the serotonin (B10506) type-3 (5-HT3) receptor, a target implicated in the neurobiology of depression and anxiety. nih.gov
Derivatives such as quinoxaline-2-carboxamides have been synthesized and identified as potent 5-HT3 receptor antagonists. nih.gov One such derivative, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (designated as 4a), has demonstrated significant antidepressant-like activity in rodent models, including the forced swim test. nih.gov Further studies on quinoxalinone derivatives have identified compounds with notable anxiolytic effects in mice, with some showing efficacy comparable to or better than diazepam. researchgate.net
For example, a derivative identified as 5-hexyl-tetrazolo[1,5-a]quinoxalin-4(5H)-one (5d) showed excellent antidepressant activity, reducing immobility time by over 64% in the forced swim test and outperforming fluoxetine (B1211875) in the tail suspension test. researchgate.net These effects were not due to general central nervous system stimulation, confirming a specific antidepressant-like profile. researchgate.net Another tetracyclic quinoxaline derivative, ITI-007, was discovered to be a multifunctional agent acting as a potent 5-HT2A antagonist, a D2 receptor antagonist, and a serotonin transporter inhibitor, showing promise for treating a range of neuropsychiatric disorders. nih.gov
Table 2: Neurological Activity of Quinoxaline Derivatives
| Compound/Derivative | Activity Type | Test Model | Key Finding | Citations |
| (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) (4a) | Antidepressant-like | Forced Swim Test | Exhibited significant antidepressant-like activity as a 5-HT3 antagonist. | nih.gov |
| Quinoxalinone derivatives | Anxiolytic | Elevated Plus Maze / Hole-board | Some derivatives showed anxiolytic effects comparable to diazepam. | researchgate.net |
| 5-hexyl-tetrazolo[1,5-a]quinoxalin-4(5H)-one (5d) | Antidepressant | Forced Swim Test, Tail Suspension Test | Decreased immobility time by 64.27%; activity was not due to CNS stimulation. | researchgate.net |
| ITI-007 | Multifunctional (Antipsychotic) | Receptor Binding Assays | Potent 5-HT2A and D2 antagonist; serotonin transporter inhibitor. | nih.gov |
Target Identification and Mechanism of Action Studies
Identifying the molecular targets and understanding the mechanism of action (MoA) are critical steps in drug development. For quinoxaline derivatives, this has been pursued through both biological assays and computational methods. kit.edu
In the context of neurological disorders, the 5-HT3 receptor has been clearly identified as a primary target for a class of quinoxalin-2-carboxamide derivatives. nih.gov The mechanism is antagonism at this receptor, which modulates serotonergic pathways implicated in depression. nih.gov For other quinoxaline derivatives with antipsychotic potential, targets include dopamine (B1211576) D2 and serotonin 5-HT2A receptors. nih.gov
In other therapeutic areas, such as oncology, molecular targets for quinoxaline derivatives include critical enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylases (HDACs). nih.govnih.gov For instance, certain triazolo-quinoxaline derivatives were found to be potent inhibitors of VEGFR-2, a key kinase in angiogenesis. nih.gov The MoA for some anticancer quinoxalines involves the induction of apoptosis (programmed cell death) and cell cycle arrest, often confirmed by measuring levels of proteins like Bax, Bcl-2, and caspases. nih.govnih.gov The anti-inflammatory effects of quinoxalines have been linked to the inhibition of pathways involving NF-κB and p38α Mitogen-Activated Protein Kinase (MAPK). benthamdirect.com
Ligand Design and Receptor Interactions for Therapeutic Modalities
The design of novel therapeutic agents based on the quinoxaline scaffold often employs advanced computational and synthetic strategies. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the quinoxaline core to enhance potency and selectivity for a specific biological target. kit.edunih.gov
For example, in the development of HDAC inhibitors, new quinoxaline derivatives were designed to fit the established pharmacophoric features of known inhibitors while also including moieties to occupy a vacant pocket in the HDAC receptor, thereby improving binding affinity. nih.gov Molecular docking studies are frequently used to predict and analyze the binding modes of these newly designed ligands within the active site of their target protein. nih.govnih.gov These computational models help visualize key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
In the design of quinoline derivatives, another related heterocyclic system, ligand-based virtual screening and analysis of receptor interactions have been used to identify crucial binding sites and interactions, such as hydrogen bonds with specific amino acid residues (e.g., Gln, Ser, Arg) and π-alkyl bonds. mdpi.com Such detailed understanding of receptor interactions is vital for the rational design and optimization of quinoxaline-based compounds, leading to the development of derivatives with improved drug-like properties, bioavailability, and therapeutic efficacy. kit.edu
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular properties, including geometry, vibrational frequencies, and electronic distributions, which are fundamental to understanding chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
In studies of various heterocyclic compounds, including those with structures related to quinoxaline (B1680401), DFT calculations (often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d)) are used to compute the energies of these orbitals. nih.govaimspress.com For quinoxaline derivatives, the HOMO is typically distributed over the benzene (B151609) ring portion of the molecule, while the LUMO is often localized on the pyrazine (B50134) ring, which contains the two nitrogen atoms. This distribution indicates that the benzene part of the quinoxaline system is the most likely site for electrophilic attack, while the pyrazine ring is susceptible to nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's stability and its potential as an electronic conductor. nih.gov
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Methodology |
|---|---|---|---|---|
| Benzoic Acid Derivative | -9.589 | -1.741 | 7.848 | HyperChem 8.0 researchgate.net |
| Fluorenone Carboxylic Acid | -6.70 | -3.15 | 3.55 | DFT/B3LYP/6-31G(d,p) nih.gov |
| Temozolomide (Neutral) | -6.95 | -2.15 | 4.80 | DFT/B3LYP/6-311G+(d) aimspress.com |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive behavior of molecules. semanticscholar.org An MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.govrsc.org These maps are color-coded, typically with red indicating the most negative potential and blue indicating the most positive potential.
For aromatic nitrogen heterocycles like quinoxalines, MEP analysis reveals distinct potential regions. The areas around the nitrogen atoms are generally the most electron-rich (negative potential) due to the lone pairs of electrons, making them sites for hydrogen bonding and coordination with electrophiles. Conversely, the hydrogen atoms of the aromatic ring exhibit a positive electrostatic potential. rsc.org The MEP surface provides a visual representation of how a molecule will interact with other charged species, which is fundamental for understanding receptor-ligand interactions in biological systems. rsc.org The electrostatic potential is a robust descriptor that can be correlated with various physicochemical properties and substituent effects. semanticscholar.orgrsc.org
Theoretical vibrational frequency analysis, performed using DFT calculations, is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. nih.gov
A comparison between the calculated and experimental spectra helps to confirm the molecular structure. For complex molecules like Ethyl 2-quinoxalinecarboxylate, DFT methods (e.g., B3LYP/6-31G(d,p)) can accurately predict the vibrational modes associated with the quinoxaline core, the ester group (C=O, C-O stretching), and the ethyl chain. nih.gov For example, studies on related carboxylic acids have successfully assigned vibrational modes by correlating theoretical calculations with experimental FTIR and FT-Raman data. nih.gov This analysis confirms the functional groups present and provides insight into the molecule's conformational properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. scienceopen.com
Both 2D and 3D-QSAR models are developed to understand how structural modifications affect the biological activity of quinoxaline derivatives.
2D-QSAR: These models correlate biological activity with 2D molecular descriptors, which are calculated from the chemical structure's two-dimensional representation. nih.gov Descriptors can include physicochemical properties (like logP), electronic properties, and topological indices. nih.gov For instance, a 2D-QSAR study on quinoxaline derivatives as anticancer agents identified several key descriptors, such as energy dispersive and molecular force field parameters, that correlate with their activity against triple-negative breast cancer cell lines. nih.gov
3D-QSAR: These models provide a more detailed, three-dimensional insight into structure-activity relationships. rsc.org They require the 3D alignment of the molecules in a dataset and calculate interaction fields (steric and electrostatic) around them. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govmdpi.com Studies on quinoxaline and quinazoline (B50416) derivatives have used these methods to create contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. scienceopen.comrsc.orgnih.gov For example, a 3D-QSAR model for antifungal quinoxaline derivatives indicated that bulky substituents at certain positions could enhance activity, providing a clear roadmap for future synthesis. nih.gov
The development of a reliable QSAR model depends heavily on two critical steps: the selection of relevant molecular descriptors and rigorous model validation. researchgate.net
Descriptor Selection: The initial step involves calculating a large number of molecular descriptors that characterize the constitutional, topological, geometric, and electronic features of the molecules. wiley.com To build a robust model, a smaller subset of these descriptors that have the most significant correlation with biological activity is selected. This is often achieved using statistical techniques like stepwise multiple linear regression (MLR) or genetic algorithms to avoid overfitting and multicollinearity. nih.govresearchgate.net
Model Validation: Validation is essential to ensure that a QSAR model is statistically sound and has predictive power for new, untested compounds. researchgate.net Key validation methodologies include:
Internal Validation: This is typically performed using cross-validation, often the leave-one-out (LOO) method, which yields a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of good internal predictive ability. nih.govmdpi.comnih.gov
External Validation: The most rigorous test of a model's predictive power involves using an external test set—a subset of compounds that were not used in the model's development. The model's ability to predict the activity of these compounds is measured by the predictive r² (pred_r²). A pred_r² value greater than 0.6 is often required for a model to be considered highly predictive. nih.govmdpi.comnih.gov
Y-Randomization: This test confirms the robustness of the model by randomly shuffling the biological activity data multiple times and rebuilding the model. A valid model should show very low correlation coefficients for the randomized data, ensuring the original correlation was not due to chance. mdpi.com
Table 2: Statistical Parameters for QSAR Model Validation This table presents typical validation metrics reported in QSAR studies of quinoxaline and related heterocyclic compounds.
| QSAR Study (Compound Class) | Model Type | r² (Coefficient of Determination) | q² (Cross-validated r²) | pred_r² (External Validation r²) | Reference |
|---|---|---|---|---|---|
| Anticancer Quinoxalines | 2D-QSAR | 0.78 | 0.71 | 0.68 | nih.gov |
| Antimalarial Quinolines | 3D-QSAR (CoMFA) | Not Specified | 0.765 | 0.878 | nih.gov |
| Antimalarial Quinolines | 3D-QSAR (CoMSIA) | Not Specified | 0.796 | 0.876 | nih.gov |
| Anticancer Quinazolines | 2D-QSAR (MLR) | 0.8225 | 0.7626 | Not Specified | scienceopen.com |
| Antifungal Quinoxalines | 3D-QSAR | 0.985 | 0.701 | 0.875 | nih.gov |
Molecular Docking and Molecular Dynamics Simulations
Computational techniques, specifically molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the potential interactions between quinoxaline derivatives and their biological targets. While specific studies focusing solely on this compound are not extensively documented in publicly available research, valuable insights can be drawn from investigations into structurally related quinoxaline-2-carboxamide (B189723) derivatives. These studies provide a framework for understanding how the quinoxaline scaffold interacts with protein active sites.
Ligand-Protein Interaction Analysis
Molecular docking studies on a series of N-substituted quinoxaline-2-carboxamides have shed light on their potential binding modes within biological targets. Although these are amide derivatives and not the ethyl ester, the fundamental quinoxaline core's interactions are of significant interest.
In a notable study, a series of quinoxaline-2-carboxamide derivatives were synthesized and evaluated for their biological activity. To rationalize the observed activities, molecular docking simulations were performed. These simulations aimed to predict the binding affinity and the specific molecular interactions between the ligands and the protein's active site. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or other non-covalent forces.
The key interactions observed for the quinoxaline-2-carboxamide derivatives often involve the nitrogen atoms of the quinoxaline ring system and the carbonyl group of the carboxamide linkage. These moieties can act as hydrogen bond acceptors, forming crucial connections with amino acid residues in the protein's binding pocket. The aromatic system of the quinoxaline ring can also participate in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.
The following table summarizes the types of interactions commonly observed in docking studies of quinoxaline derivatives:
| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Quinoxaline Nitrogen Atoms, Carbonyl Oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine |
| Hydrophobic Interactions | Quinoxaline Benzene Ring, Substituents | Leucine, Isoleucine, Valine, Alanine, Proline |
| Pi-Pi Stacking | Quinoxaline Aromatic System | Phenylalanine, Tyrosine, Tryptophan, Histidine |
It is important to note that the specific interactions and their strengths are highly dependent on the nature of the protein target and the specific substituents on the quinoxaline core.
Conformational Analysis and Stability Assessments of Ligand-Receptor Complexes
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complexes and to explore the conformational landscape of the bound ligand. MD simulations provide a dynamic view of the system over time, offering insights that are not available from the static picture provided by molecular docking.
For quinoxaline derivatives, MD simulations can reveal how the ligand adapts its conformation within the binding site and how the protein structure might respond to ligand binding. A stable binding mode is typically characterized by minimal fluctuations in the ligand's position and orientation (low root-mean-square deviation, RMSD) over the course of the simulation.
Key parameters analyzed during MD simulations include:
Root-Mean-Square Deviation (RMSD): To assess the structural stability of the protein and the ligand. A stable complex will show convergence of RMSD values.
Root-Mean-Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking studies throughout the simulation.
Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to estimate the binding affinity, which can then be compared with experimental data.
Applications in Materials Science and Catalysis
Supramolecular Chemistry and Crystal Engineering of Quinoxaline (B1680401) Derivatives
Supramolecular chemistry and crystal engineering focus on designing and synthesizing complex, ordered structures through non-covalent interactions. The predictable geometry and interaction sites of quinoxaline derivatives make them excellent candidates for constructing such assemblies.
Table 1: Crystallographic Interaction Data for a Representative Quinoxaline Derivative
| Interaction Type | Geometric Parameter | Significance in Crystal Packing |
|---|---|---|
| Dihedral Angle | 3.38 (7)° between rings | Indicates near-planarity of the quinoxaline core. nih.gov |
| π-π Stacking | Centroid-centroid distance = 3.8105 (7) Å | Facilitates the formation of layered structures. nih.gov |
| Hydrogen Bonding | C—H⋯O, C—H⋯N | Links molecules into corrugated layers or chains. nih.gov |
| Intramolecular Carbonyl Interaction | C··O distances of 2.8905 (16) and 3.0221 (15) Å | Stabilizes the molecular conformation. nih.gov |
Organic Electronics and Optoelectronic Materials
Quinoxaline derivatives are foundational components in the field of organic electronics due to their inherent electron-deficient nature, which facilitates electron transport. They are integral to the construction of organic semiconductors, light-emitting diodes, and other optoelectronic devices. mdpi.comasmarya.edu.ly
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules become highly luminescent upon aggregation. wikipedia.org This effect is contrary to the common aggregation-caused quenching (ACQ) observed in many traditional dyes. nih.gov The primary mechanism behind AIE is the restriction of intramolecular motion (RIM) in the aggregated or solid state, which blocks non-radiative decay pathways and promotes radiative emission. wikipedia.org
Quinoxaline-based structures are prominent in the design of AIE-active materials. mdpi.com For example, macrocycles incorporating a 2,3-diphenylquinoxaline (B159395) (DPQ) unit exhibit significant AIE effects. nih.gov Single-crystal X-ray diffraction analysis of these compounds provides insight into the molecular structure and its role in AIE behavior. nih.gov The enhanced emission from the aggregates of these materials is attributed to the suppression of the motion of the molecular rotors within the structure. nih.gov This principle has been leveraged to create practical applications, such as immobilizing emissive quinoxaline-based macrocycle aggregates on filter paper to produce test strips for measuring acidity. nih.gov
The electron-accepting properties of the quinoxaline core make it a valuable component in materials for organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). mdpi.com Quinoxaline derivatives function as efficient electron-luminescent materials and are used as building blocks for creating organic semiconductors. asmarya.edu.ly In many designs, the quinoxaline unit is part of a "push-pull" chromophore architecture, where it is coupled with electron-donating groups to tune the electronic and optical properties of the material. mdpi.com This fine-tuning is crucial for developing high-performance electronic devices.
Role as Ligands in Coordination Chemistry
The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline structure are effective coordination sites for metal ions. This allows quinoxaline derivatives to act as ligands, forming stable complexes with a variety of metals. Quinoxaline-based azamacrocycles have been studied for their complexation with metal ions such as Al(III), Cr(III), Cu(II), and Zn(II). publons.com The interaction with certain metals can significantly alter the photophysical properties of the ligand. For instance, a notable chelation-enhanced fluorescence (CHEF) effect is observed with Cu(II) ions, highlighting the potential of these compounds as fluorescent sensors for specific metal cations. publons.com The synthesis of these macrocycles is often achieved through methods like Pd-catalyzed amination, which allows for precise control over the ligand's structure. nih.gov
Catalytic Applications of Quinoxaline-Based Systems
While the synthesis of the quinoxaline ring often requires catalysis, certain quinoxaline derivatives themselves can function as catalysts. rsc.orgnih.govorganic-chemistry.org A notable example is the use of a quinoxalinone in combination with B(C₆F₅)₃·H₂O to form a potent photocatalyst. acs.org This system is capable of mediating the aerobic oxidation of alcohols, thiols, and alkenes under visible light. acs.org Mechanistic studies, including cyclic voltammetry and electron paramagnetic resonance, indicate that this quinoxalinone-based system can act as a versatile photocatalyst through both energy transfer and single-electron transfer processes. acs.org
The broader field of quinoxaline synthesis relies heavily on catalysis, which informs the potential applications of the resulting compounds. Various nanocatalysts, including those based on nickel and iron, have been developed for the efficient and green synthesis of quinoxalines. rsc.org Copper-catalyzed reactions are also widely employed, including electrocatalytic methods that allow for the construction of the quinoxaline framework with very low catalyst loading. acs.org
Table 2: Selected Catalytic Systems Involving Quinoxalines
| Catalyst System | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| Quinoxalinone–B(C₆F₅)₃·H₂O combo | Photocatalytic aerobic oxidation | Acts as a versatile photocatalyst for oxidizing alcohols, thiols, and alkenes. | acs.org |
| Nickel-based nanocatalysts | Synthesis of quinoxalines | Provides a reusable and efficient method for synthesizing the quinoxaline core. | rsc.org |
| Fe₃O₄@SiO₂/Schiff base complex | Synthesis of quinoxalines | Enables quinoxaline synthesis in aqueous media at room temperature. | rsc.org |
| Copper(II) chloride (electrocatalysis) | Azidation/annulation cascade | Constructs quinoxaline frameworks with only 0.5 mol % catalyst loading. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
